Keto-Deoxy-Nonulonic acid

Description

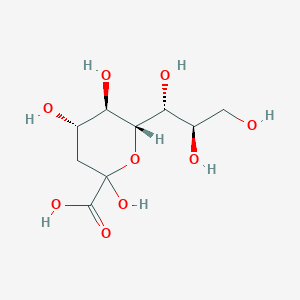

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLHXKNIYJWAW-QBTAGHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661882 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153666-19-4 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Keto-Deoxy-Nonulonic Acid (KDN) Biosynthesis Pathway in Bacteria and Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN), a deaminated member of the sialic acid family, plays intriguing roles in biological systems ranging from bacteria to mammals.[1][2] Unlike the more common N-acetylneuraminic acid (Neu5Ac), KDN's biosynthesis and function are less understood, yet it is implicated in processes from microbial cell surface architecture to potential roles in human pathophysiology, including cancer.[3][4][5] This technical guide provides an in-depth examination of the KDN biosynthesis pathway in both bacteria and mammals, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.

Introduction to KDN

KDN is a nine-carbon α-keto acid, structurally distinct from Neu5Ac by the presence of a hydroxyl group instead of an N-acetyl group at the C5 position.[4] First discovered in the polysialoglycoprotein of rainbow trout eggs, KDN is abundant in cold-blooded vertebrates.[2][6] While less common in mammals, free KDN has been detected in various tissues and fluids, and its synthesis is conserved, suggesting a significant physiological role.[6][7] In bacteria, KDN is often found as an internal component of capsular polysaccharides, contrasting with the terminal position of Neu5Ac, which suggests a more ancestral role rather than host mimicry.[8][9]

Mammalian KDN Biosynthesis Pathway

In mammals, the synthesis of free KDN occurs in the cytosol and is intricately linked to the biosynthesis of Neu5Ac.[6] The pathway leverages existing enzymes that exhibit promiscuity, acting on mannose derivatives to produce KDN.

The core reaction is the condensation of D-mannose 6-phosphate (Man-6-P) and phosphoenolpyruvate (PEP).[10][11][12] This is catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS), the same enzyme responsible for synthesizing the precursor to Neu5Ac.[10][12][13] The resulting product, KDN-9-phosphate (KDN-9-P), is then dephosphorylated to yield free KDN. While mammalian cells can synthesize KDN, its incorporation into glycans is not typical in normal tissues.[6][7] The conservation of this pathway is hypothesized to be a mechanism for buffering excess mannose.[6][7]

Bacterial KDN Biosynthesis Pathway

A de novo KDN biosynthesis pathway has been identified in bacteria, such as the human gut symbiont Bacteroides thetaiotaomicron.[14] This pathway is distinct from the typical bacterial pathway for Neu5Ac synthesis.[14] It begins with the condensation of a phosphorylated sugar precursor with PEP, similar to the mammalian pathway, and requires subsequent phosphatase activity.[14]

The key enzymes include a KDN-9-phosphate synthase, a KDN-9-phosphatase, and a cytidine monophosphate (CMP)-KDN synthetase, which activates KDN for its incorporation into capsular polysaccharides.[5][14] This complete pathway allows bacteria to produce and utilize KDN for their cell surface structures.[14]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is critical for understanding pathway flux and regulation. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters in KDN Biosynthesis

| Enzyme | Organism/Tissue | Substrate(s) | Vmax/Km (min⁻¹) | Notes |

| CMP-Sialic Acid Synthetase | Rainbow Trout (recombinant) | KDN | 1.1 | Highly efficient with KDN.[15] |

| Neu5Ac | 0.68 | Also efficient with Neu5Ac.[15] | ||

| CMP-Sialic Acid Synthetase | Murine (recombinant) | KDN | 0.23 | ~15 times lower activity toward KDN than Neu5Ac.[15] |

| Neu5Ac | 3.5 | Prefers Neu5Ac as a substrate.[15] | ||

| NANS (M42T mutant) | Human | Man-6-P | Activity Abolished | A single M42T mutation eliminates KDN-9-P synthase activity.[16] |

| ManNAc-6-P | Activity Unchanged | Neu5Ac-9-P synthase activity is not compromised.[16] |

Table 2: Concentrations of Free KDN in Biological Samples

| Organism | Sample Type | Condition | Concentration (Mean ± SD) | Reference |

| Human | Serum | Healthy Volunteers | 0.50 ± 0.25 µM | [6] |

| Human | Serum | End-Stage Renal Disease (ESRD) | 2.91 ± 0.68 µM | [6] |

| Human | Throat Cancer Tissue | Tumor | 1.9 µg/g | [3] |

| Human | Throat Cancer Tissue | Matched Lymph Nodes | 1.1 µg/g | [3] |

| Human | Adipose Tissue | Vegans | 17.1 ng/mg (Adjusted Mean) | [17] |

| Human | Adipose Tissue | Non-vegetarians | 9.8 ng/mg (Adjusted Mean) | [17] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the KDN pathway.

Assay for Sialic Acid 9-Phosphate Synthase (NANS) Activity

This protocol measures the synthesis of KDN-9-P from Man-6-P and PEP.[18]

-

Principle: The enzyme reaction produces KDN-9-P, which is subsequently dephosphorylated by alkaline phosphatase to KDN. The resulting KDN is derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and quantified by fluorometric HPLC.

-

Reagents and Materials:

-

Purified recombinant NANS enzyme

-

50 mM Tris-HCl buffer (pH 8.0)

-

D-Mannose-6-Phosphate (Man-6-P)

-

Phosphoenolpyruvate (PEP)

-

MgCl₂, dithiothreitol (DTT), Na₃VO₄ (phosphatase inhibitor)

-

Alkaline phosphatase

-

100 mM NaOH-glycine buffer (pH 10.0)

-

Ethanol (99.5%, chilled)

-

DMB reagent

-

HPLC system with a fluorescence detector and a C18 column (e.g., TSK gel ODS-120T).

-

-

Step-by-Step Procedure:

-

Prepare a 25 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1.0 mM Man-6-P, 1 mM PEP, 10 mM MgCl₂, 15 mM DTT, 1 mM Na₃VO₄, and an appropriate amount of purified NANS.[18]

-

Incubate the mixture at 37°C for 1 hour.[18]

-

To dephosphorylate the product, add 25 µL of alkaline phosphatase solution (e.g., 50 units) in 100 mM NaOH-glycine (pH 10.0) and incubate at 37°C for 3 hours.[18]

-

Terminate the reaction and precipitate proteins by adding 150 µL of chilled ethanol. Mix well and incubate at -30°C for 30 minutes.[18]

-

Centrifuge at 16,000 ×g for 10 minutes at 4°C and collect the supernatant.[18]

-

Dry the supernatant using a centrifugal concentrator.[18]

-

Derivatize the dried sample with DMB reagent according to standard protocols.[18]

-

Analyze the DMB-derivatized KDN by fluorometric HPLC.[18]

-

Quantification of KDN in Biological Samples by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying KDN in complex biological matrices like serum or tissue homogenates.[3][19]

-

Principle: KDN is extracted from the sample, separated by liquid chromatography, and detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

-

Reagents and Materials:

-

KDN standard

-

Internal Standard (IS), e.g., ¹³C-Neu5Ac

-

Methanol or Acetonitrile (for protein precipitation)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

HILIC Amide column (e.g., 2.1 mm × 150 mm, 5 µm).[19]

-

-

Step-by-Step Procedure:

-

Sample Preparation: Homogenize tissue samples or use serum directly. Add a known amount of internal standard. Precipitate proteins by adding 3-4 volumes of cold methanol or acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal concentrator.

-

Reconstitute the dried extract in the mobile phase for injection.

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of KDN to the internal standard against the concentration of the KDN standards.

-

Calculate the concentration of KDN in the unknown samples using the regression equation from the standard curve.

-

-

Conclusion

The biosynthesis of KDN in both bacteria and mammals involves the condensation of a mannose-phosphate derivative with PEP, highlighting a conserved biochemical strategy. However, the downstream fate and primary biological roles of KDN appear to diverge significantly. In mammals, KDN synthesis may primarily serve a metabolic regulatory function, while in certain bacteria, it is a key component of structural polysaccharides. The provided pathways, quantitative data, and detailed protocols offer a robust framework for researchers and drug development professionals to further investigate the nuanced roles of KDN in health and disease, potentially uncovering new diagnostic markers or therapeutic targets.

References

- 1. Keto-Deoxy-Nonulonic acid | C9H16O9 | CID 13991616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Exploring the Impact of Ketodeoxynonulosonic Acid in Host-Pathogen Interactions Using Uptake and Surface Display by Nontypeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. usbio.net [usbio.net]

- 12. genecards.org [genecards.org]

- 13. NANS N-acetylneuraminate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Human Symbiont Bacteroides thetaiotaomicron Synthesizes 2-Keto-3-deoxy-D-glycero-D-galacto-nononic Acid (KDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular cloning of a unique CMP-sialic acid synthetase that effectively utilizes both deaminoneuraminic acid (KDN) and N-acetylneuraminic acid (Neu5Ac) as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elimination of 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid 9-phosphate synthase activity from human N-acetylneuraminic acid 9-phosphate synthase by a single mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sialic acids Neu5Ac and KDN in adipose tissue samples from individuals following habitual vegetarian or non-vegetarian dietary patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Changes in the Serum and Tissue Levels of Free and Conjugated Sialic Acids, Neu5Ac, Neu5Gc, and KDN in Mice after the Oral Administration of Edible Bird’s Nests: An LC–MS/MS Quantitative Analysis | MDPI [mdpi.com]

The Biological Role of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn) in Cellular Recognition and Communication: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biological roles of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn), a unique deaminated member of the sialic acid family. It delves into the critical functions of Kdn in cellular recognition, communication, and signaling, with a particular focus on its emerging significance in immunology and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Kdn's biochemistry, its interactions with cellular receptors, and its potential as a biomarker and therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols for Kdn analysis, and visualizations of key signaling pathways to facilitate a deeper understanding of Kdn biology.

Introduction to Kdn

First identified in 1986 in the polysialoglycoproteins of rainbow trout eggs, 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn) is a nine-carbon sugar acid that belongs to the sialic acid family. Unlike the more common N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), Kdn possesses a hydroxyl group instead of an N-acyl group at the C5 position. This structural distinction has significant implications for its biological functions.

Kdn is found in a wide range of organisms, from bacteria to vertebrates, although it is most abundant in lower vertebrates. In mammals, Kdn is typically present at much lower concentrations than Neu5Ac. It can be found as a terminal monosaccharide on glycoproteins and glycolipids, and exists in various linkage forms, including α2,3-, α2,4-, α2,6-, and α2,8-linkages, mirroring the diversity of Neu5Ac linkages. The biosynthesis of Kdn involves the condensation of mannose with phosphoenolpyruvate, followed by its activation to CMP-Kdn by a specific synthetase, allowing for its transfer to glycan chains.

Emerging research has highlighted the involvement of Kdn in fundamental biological processes such as cell-cell recognition, communication, and the modulation of the immune system. Its aberrant expression in certain pathological conditions, notably cancer, has positioned Kdn as a potential biomarker and a target for novel therapeutic strategies.

Quantitative Data on Kdn and its Interactions

The following tables summarize key quantitative data related to the biosynthesis and recognition of Kdn. This information is crucial for understanding the kinetics of Kdn metabolism and the affinity of its interactions with binding partners.

Table 1: Kinetic Parameters of CMP-Sia Synthetases

| Enzyme Source | Substrate | Km (mM) | Vmax (mM min-1) | Vmax/Km (min-1) | Reference |

| Rainbow Trout (recombinant) | Kdn | 3.0 | 450 | 1.1 | [1] |

| Neu5Ac | 2.8 | 270 | 0.68 | [1] | |

| Murine (recombinant) | Kdn | 0.56 | 3.3 | 0.0059 | [1] |

| Neu5Ac | 0.26 | 0.89 | 0.0034 | [1] |

Table 2: Binding Affinities (Kd) of Sialic Acid-Binding Proteins (Siglecs)

| Siglec | Ligand | Kd (µM) | Method | Reference |

| Human Siglec-9 | diF α2,6SLN | 285 ± 64 | STD-NMR | [2] |

| Human Siglec-15 | diF α2,6SLN | 469 ± 77 | STD-NMR | [2] |

| Human Siglec-9 | LGALS3BP (sialylated glycoprotein) | 1.2 ± 0.2 | 19F T2 filtered NMR | [3] |

Note: Specific Kd values for Kdn binding to a wide range of Siglecs are not yet extensively documented in the literature. The available data often describe relative binding preferences rather than absolute affinities.

Kdn in Cellular Recognition and Communication

Kdn, as a terminal component of the glycocalyx, plays a pivotal role in mediating interactions between cells and their environment. These interactions are fundamental to a host of physiological and pathological processes.

Kdn as a Ligand for Sialic Acid-Binding Lectins (Siglecs)

Siglecs are a family of I-type lectins expressed predominantly on hematopoietic cells that recognize sialic acids as their ligands. These interactions are crucial for regulating immune responses. While most Siglecs show a preference for Neu5Ac or Neu5Gc, some have been shown to bind Kdn, albeit with varying affinities.

The recognition of Kdn by Siglecs on immune cells can trigger downstream signaling cascades that modulate cellular activity. For instance, the interaction of sialoglycans on target cells with inhibitory Siglecs on Natural Killer (NK) cells can suppress their cytotoxic function, a mechanism that can be exploited by cancer cells to evade immune surveillance.

The Role of Kdn in Immune Modulation

The expression of Kdn on the surface of cells can influence their interaction with immune cells. As mentioned, the engagement of inhibitory Siglecs on NK cells by sialoglycans, potentially including Kdn, can dampen the anti-tumor immune response.

Siglec-7-Mediated Inhibition of NK Cell Cytotoxicity: A key example of Kdn's role in immune modulation is its potential to engage Siglec-7, an inhibitory receptor expressed on NK cells. When Siglec-7 on an NK cell binds to its sialic acid ligand on a target cell, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of Siglec-7 become phosphorylated. This leads to the recruitment of the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules in the NK cell's activating pathways, thereby inhibiting the cytotoxic response and cytokine production.[4][5][6][7][8][9][10][11] This signaling cascade is a critical mechanism of immune evasion for cancer cells that upregulate the expression of Siglec-7 ligands.

Kdn in Cancer and as an Oncofetal Antigen

The aberrant glycosylation of cell surface proteins and lipids is a hallmark of cancer. Several studies have reported the increased expression of Kdn in certain malignancies, most notably ovarian cancer. This has led to the proposition that Kdn may serve as an oncofetal antigen, a molecule that is expressed during fetal development, is absent or present at low levels in normal adult tissues, and is re-expressed in tumors. The expression of oncofetal antigens on cancer cells can contribute to tumor progression and metastasis.[12][13][14][15] The specific signaling pathways that are activated by the expression of Kdn as an oncofetal antigen are an active area of research.

Experimental Protocols for the Study of Kdn

The following section provides detailed methodologies for the key experiments cited in the study of Kdn.

Mass Spectrometry Analysis of Kdn-Containing Glycans

Mass spectrometry (MS) is a powerful technique for the identification and structural characterization of Kdn-containing glycans.

Protocol: N-Glycan Release, Permethylation, and MALDI-TOF MS Analysis

-

N-Glycan Release:

-

Lyophilize 20-500 µg of purified glycoprotein or a glycoprotein mixture.

-

Resuspend the sample in 50 µl of a solution containing 1% (w/v) RapiGest SF in 50 mM ammonium bicarbonate.

-

Incubate at 80°C for 15 minutes to denature the proteins.

-

Cool to room temperature and add 1 µL of PNGase F.

-

Incubate at 37°C overnight to release N-linked glycans.

-

Add 1 µL of trifluoroacetic acid (TFA) and incubate at 37°C for 30 minutes to hydrolyze the RapiGest SF.

-

Centrifuge at 14,000 x g for 10 minutes and collect the supernatant containing the released N-glycans.

-

-

Permethylation of Released N-Glycans: [3][16][17][18][19]

-

Dry the N-glycan sample in a vacuum centrifuge.

-

Add 50 µL of dimethyl sulfoxide (DMSO) and vortex to dissolve the sample.

-

Add 50 µL of a slurry of NaOH in DMSO and 25 µL of iodomethane.

-

Agitate the mixture at room temperature for 30 minutes.

-

Quench the reaction by the dropwise addition of 100 µL of water.

-

Extract the permethylated glycans by adding 200 µL of dichloromethane and vortexing.

-

Collect the lower dichloromethane layer containing the permethylated glycans. Repeat the extraction twice.

-

Pool the dichloromethane layers and evaporate to dryness.

-

-

MALDI-TOF MS Analysis:

-

Reconstitute the dried permethylated glycans in 10 µL of methanol.

-

Spot 1 µL of the sample onto a MALDI target plate and allow it to air dry.

-

Add 1 µL of a matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid in 50% acetonitrile/0.1% TFA) to the sample spot and allow it to co-crystallize.

-

Acquire mass spectra in positive ion reflectron mode on a MALDI-TOF mass spectrometer.

-

NMR Spectroscopy for Structural Elucidation of Kdn-Glycans

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Kdn-containing oligosaccharides, providing information on anomeric configuration, glycosidic linkages, and conformation.[20][21][22][23][24][25]

Protocol: 2D NMR Analysis of a Purified Kdn-Containing Oligosaccharide

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified oligosaccharide in 500 µL of D₂O (99.96%).

-

Lyophilize the sample to exchange labile protons with deuterium. Repeat this step 2-3 times.

-

Finally, dissolve the sample in 500 µL of D₂O (99.96%) and transfer to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a series of 2D NMR spectra, including:

-

¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar residue.

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single monosaccharide).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing information on the 3D conformation and glycosidic linkages.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton and carbon resonances for each monosaccharide residue starting from the anomeric signals.

-

Use the cross-peaks in the HMBC and NOESY spectra to determine the sequence and linkage positions of the monosaccharides.

-

Cell-Based Assays to Study Kdn Function

Cell-based assays are essential for investigating the functional consequences of Kdn expression on cellular behavior.

Protocol: NK Cell Cytotoxicity Assay [5][26][27]

-

Cell Preparation:

-

Culture target cells (e.g., a cancer cell line known to express Kdn or engineered to express Kdn) and NK cells (e.g., the NK-92 cell line or primary NK cells isolated from peripheral blood).

-

Label the target cells with a fluorescent dye such as Calcein-AM or CFSE according to the manufacturer's instructions.

-

-

Co-culture and Cytotoxicity Measurement:

-

Co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.

-

Include control wells with target cells alone (spontaneous release) and target cells with a lysis buffer (maximum release).

-

To investigate the role of specific receptors, pre-incubate the NK cells with a blocking antibody against Siglec-7 before co-culture.

-

Incubate the plate at 37°C for 4 hours.

-

After incubation, centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the supernatant using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion and Future Perspectives

Kdn is emerging from the shadow of its more abundant sialic acid relatives as a molecule with distinct and important biological roles. Its involvement in cellular recognition and communication, particularly in the context of the immune system and cancer, underscores its potential as a novel biomarker and therapeutic target. The ability of Kdn to modulate immune responses through interactions with Siglec receptors on immune cells opens up new avenues for the development of immunotherapies.

Further research is needed to fully elucidate the spectrum of Kdn's functions. Key areas for future investigation include:

-

Comprehensive profiling of Kdn expression: Quantitative analysis of Kdn levels in a wide range of normal and diseased human tissues is required to establish its utility as a biomarker.

-

Characterization of Kdn-binding proteins: Identifying and characterizing the full repertoire of proteins that bind to Kdn will provide deeper insights into its biological functions.

-

Elucidation of Kdn-mediated signaling pathways: A thorough understanding of the downstream signaling events triggered by Kdn recognition is essential for the development of targeted therapies.

-

Development of Kdn-targeted therapeutics: The design of molecules that can either block or mimic the interactions of Kdn with its receptors holds promise for the treatment of cancer and other diseases.

The continued exploration of "Kdn-ology" will undoubtedly uncover new and exciting aspects of this unique sialic acid and its role in health and disease.

References

- 1. waters.com [waters.com]

- 2. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sugar Free: Novel Immunotherapeutic Approaches Targeting Siglecs and Sialic Acids to Enhance Natural Killer Cell Cytotoxicity Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recruitment of SHP-1 protein tyrosine phosphatase and signalling by a chimeric T-cell receptor-killer inhibitory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellmolbiol.org [cellmolbiol.org]

- 11. Molecular features underlying differential SHP1/SHP2 binding of immune checkpoint receptors | eLife [elifesciences.org]

- 12. 5T4 oncofetal antigen expression in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview of oncofetal antigens in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oncofoetal antigens in cancer of the cervix and ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cores.emory.edu [cores.emory.edu]

- 17. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 18. harvardapparatus.com [harvardapparatus.com]

- 19. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. globalsciencebooks.info [globalsciencebooks.info]

- 21. benchchem.com [benchchem.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

The Pivotal Role of Keto-Deoxy-Nonulonic Acid (KDN) as a Precursor in Sialic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids, a diverse family of nine-carbon backbone monosaccharides, are crucial players in a myriad of biological processes, including cell-cell recognition, communication, and pathogenesis.[1][2][3] Typically found at the terminal positions of glycan chains on glycoproteins and glycolipids, their structural diversity underpins their functional versatility.[2][3] Among the more than 50 known forms of sialic acid, N-acetylneuraminic acid (Neu5Ac) is the most common in mammals.[4][5] However, another key member of this family, 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), is gaining increasing attention for its unique biological roles and its function as a precursor for the synthesis of other sialic acids.[6][7] This technical guide provides an in-depth exploration of KDN's role as a biosynthetic precursor, detailing the enzymatic pathways, experimental protocols for its conversion, and quantitative data to support further research and development in this area.

Biosynthesis of KDN and its Conversion to Other Sialic Acids

The biosynthesis of KDN and its subsequent conversion into other sialic acid derivatives are orchestrated by a series of specific enzymes. Understanding these pathways is fundamental to harnessing KDN as a precursor for glycoconjugate synthesis.

De Novo Biosynthesis of KDN

The de novo biosynthesis of KDN initiates from mannose.[6][7] The pathway involves three key enzymatic reactions:

-

Phosphorylation of Mannose: A hexokinase catalyzes the phosphorylation of mannose to produce D-mannose 6-phosphate (Man-6-P).[8]

-

Condensation with Phosphoenolpyruvate (PEP): KDN-9-phosphate (KDN-9-P) synthetase facilitates the condensation of Man-6-P with PEP to form KDN-9-P.[8]

-

Dephosphorylation: A phosphatase removes the phosphate group from KDN-9-P to yield free KDN.[8]

In contrast, the biosynthesis of Neu5Ac follows a similar but distinct pathway, starting from N-acetylmannosamine (ManNAc) and proceeding via N-acetylmannosamine 6-phosphate (ManNAc-6-P) to form Neu5Ac-9-phosphate.[8][9]

Activation of KDN: The Role of CMP-Sialic Acid Synthetase

For KDN to be incorporated into glycoconjugates, it must first be activated to its corresponding cytidine monophosphate (CMP) derivative, CMP-KDN. This reaction is catalyzed by CMP-sialic acid synthetase (CSS) in the presence of cytidine-5'-triphosphate (CTP).[1][10][11]

Reaction: CTP + KDN → CMP-KDN + PPi[1]

Interestingly, the substrate specificity of CMP-sialic acid synthetases varies across species. While mammalian enzymes generally show low activity towards KDN, the enzyme from rainbow trout testis efficiently utilizes both KDN and Neu5Ac as substrates.[1][10] This broader substrate specificity of the trout enzyme makes it a valuable tool for the enzymatic synthesis of CMP-KDN.[12]

Transfer of KDN to Glycans: Sialyltransferases

Once activated, CMP-KDN serves as the donor substrate for sialyltransferases (STs), which catalyze the transfer of the KDN moiety to the terminal positions of glycan chains on glycoproteins and glycolipids.[9][13] The type of linkage formed (e.g., α2,3-, α2,6-, or α2,8-) is determined by the specific sialyltransferase used.[6] Notably, some sialyltransferases can utilize both CMP-KDN and CMP-Neu5Ac as donors, enabling the synthesis of KDN-containing glycoconjugates.[12][14]

Quantitative Data on Enzymatic Conversions

The efficiency of enzymatic reactions involving KDN is critical for its application in chemoenzymatic synthesis. The following tables summarize key kinetic parameters for enzymes involved in KDN metabolism.

Table 1: Kinetic Parameters of Recombinant CMP-Sialic Acid Synthetases [10]

| Enzyme Source | Substrate | Km (mM) | Vmax (min-1) | Vmax/Km (min-1) |

| Rainbow Trout | KDN | 3.0 | 450 | 1.1 |

| Rainbow Trout | Neu5Ac | 2.8 | 270 | 0.68 |

| Murine | KDN | 0.56 | - | - |

| Murine | Neu5Ac | - | - | - |

Note: Vmax and Vmax/Km values for the murine enzyme with KDN were not provided in the source.

Table 2: Incorporation Efficiency of KDN and Neu5Ac into Asialotransferrin by Rat Liver α2,6-Sialyltransferase [12]

| Donor Substrate | Vmax/Km (min-1) |

| CMP-KDN | 0.0527 |

| CMP-Neu5Ac | 0.119 |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide protocols for key experiments in the study of KDN as a sialic acid precursor.

Enzymatic Synthesis of CMP-KDN

This protocol is adapted from studies utilizing recombinant CMP-sialic acid synthetase.[10][15]

Materials:

-

Recombinant CMP-sialic acid synthetase (e.g., from rainbow trout)

-

KDN

-

Cytidine-5'-triphosphate (CTP)

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

MgCl2 (20 mM)

-

Sodium vanadate (0.1 mM)

-

BCA protein assay kit

-

HPLC system for product quantification

Procedure:

-

Determine the concentration of the purified recombinant enzyme using a BCA protein assay.

-

Prepare a reaction mixture containing KDN (e.g., 0.3-2.4 mM), CTP (5.0 mM), MgCl2 (20 mM), and sodium vanadate (0.1 mM) in 0.1 M Tris-HCl buffer (pH 9.0).

-

Initiate the reaction by adding the purified recombinant enzyme (e.g., 0.05 µg for the trout enzyme).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C for the trout enzyme) for a specified time (e.g., 1 hour).

-

Terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Quantify the amount of CMP-KDN produced using a suitable HPLC method. Authentic CMP-KDN should be used as a standard for quantification.[10]

Enzymatic Synthesis of KDN-Oligosaccharides

This protocol describes the synthesis of a KDN-containing oligosaccharide using a bacterial α-(2->6)-sialyltransferase.[15]

Materials:

-

CMP-KDN

-

Acceptor substrate (e.g., methyl β-D-lactosaminide)

-

Purified α-(2->6)-sialyltransferase

-

Appropriate buffer system for the sialyltransferase

-

Reaction vessel

Procedure:

-

Combine CMP-KDN (e.g., 10.2 µmol) and the acceptor substrate (e.g., 8.1 µmol) in the reaction buffer.

-

Add the purified sialyltransferase (e.g., 80 munits) to initiate the reaction.

-

Incubate the reaction mixture under optimal conditions for the enzyme.

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, purify the desired KDN-oligosaccharide using standard chromatographic methods.

-

Characterize the structure of the product using techniques such as NMR spectroscopy.

Visualizing the Pathways and Workflows

Graphical representations of the biochemical pathways and experimental workflows provide a clear and concise understanding of the processes involved.

Caption: De novo biosynthetic pathway of KDN from mannose.

Caption: Activation of KDN and its transfer to an acceptor glycan.

Caption: Experimental workflow for enzymatic synthesis of KDN-oligosaccharides.

Conclusion and Future Perspectives

KDN stands as a significant member of the sialic acid family, not only for its own biological functions but also as a versatile precursor for the synthesis of a diverse array of sialylated glycoconjugates. The enzymatic machinery for KDN biosynthesis, activation, and transfer provides a powerful toolkit for glycobiology research and the development of novel therapeutics. The ability to chemoenzymatically synthesize KDN-containing oligosaccharides and glycoproteins opens up avenues for exploring the structure-function relationships of sialoglycans in health and disease.[5][12] Further research into the discovery and characterization of novel enzymes with unique specificities for KDN and its derivatives will undoubtedly expand the repertoire of tools available for glycoengineering and the development of targeted diagnostics and therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sialic acids and Nonulosonic acids (NulOs) - NCBI [ncbi.nlm.nih.gov]

- 3. Sialic Acids and Other Nonulosonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDN (deaminated neuraminic acid): dreamful past and exciting future of the newest member of the sialic acid family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid). Identification and characterization of a KDN-9-phosphate synthetase activity from trout testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Probing a CMP-Kdn synthetase by 1H, 31P, and STD NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of Kdn oligosaccharides by a bacterial alpha-(2-->6)-sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structure of a Unique Sialic Acid: A Technical Guide to Keto-Deoxy-Nonulonic Acid (KDN) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), a unique deaminated member of the sialic acid family, and its derivatives. KDN has garnered significant interest in the scientific community due to its distinct biological roles, including its association with cancer and host-pathogen interactions. This document details the key spectroscopic and crystallographic data, experimental protocols for structural analysis, and the known biological signaling pathways involving KDN.

Introduction to Keto-Deoxy-Nonulonic Acid (KDN)

KDN is a nine-carbon sugar acid that differs from the more common sialic acid, N-acetylneuraminic acid (Neu5Ac), by the presence of a hydroxyl group instead of an acetamido group at the C5 position.[1] This seemingly minor structural change leads to significant differences in its biological properties and recognition by enzymes. KDN is found in various glycoconjugates, including glycoproteins and glycolipids, and its expression is elevated in certain cancers and during fetal development.[2][3] Furthermore, some pathogenic bacteria utilize KDN for molecular mimicry to evade the host immune system.[4]

Structural Elucidation of KDN: Spectroscopic and Crystallographic Data

The precise determination of the three-dimensional structure of KDN and its derivatives is crucial for understanding their function and for the rational design of therapeutic agents. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The chemical shifts (δ) and coupling constants (J) are characteristic for specific structural features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for KDN

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 175.0 |

| C2 | - | 98.0 |

| C3ax | 1.80 | 36.0 |

| C3eq | 2.30 | |

| C4 | 4.05 | 68.0 |

| C5 | 3.85 | 70.0 |

| C6 | 3.95 | 74.0 |

| C7 | 3.65 | 69.0 |

| C8 | 3.80 | 72.0 |

| C9 | 3.60, 3.75 | 63.0 |

Note: Data is compiled from typical values for sialic acids and may vary depending on solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of KDN and its derivatives. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information.

Table 2: Key Mass Spectrometry Data for KDN

| Parameter | Value |

| Molecular Formula | C₉H₁₆O₉ |

| Molecular Weight | 268.22 g/mol |

| Monoisotopic Mass | 268.079432 Da[1] |

| Key ESI-MS/MS Fragments (Negative Ion Mode) | m/z 249 ([M-H-H₂O]⁻), m/z 221 ([M-H-H₂O-CO]⁻), m/z 129 (retro-aldol cleavage) |

Note: Fragmentation patterns can vary based on instrumentation and experimental conditions.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information by determining the arrangement of atoms in a crystalline solid.

Table 3: Crystallographic Data for KDN

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.5 Å, b = 10.2 Å, c = 14.8 Å |

| Key Bond Lengths | C1-O1A: 1.25 Å, C1-O1B: 1.26 Å, C2-O2: 1.41 Å |

| Key Bond Angles | O1A-C1-O1B: 125°, C2-C3-C4: 110° |

Note: This data is representative and may vary for different crystal forms or derivatives.

Experimental Protocols for Structural Elucidation

Detailed and standardized protocols are essential for obtaining high-quality and reproducible data for the structural elucidation of KDN and its derivatives.

Isolation and Purification of KDN from Biological Samples

-

Homogenization: Biological tissues (e.g., fish eggs, cancer cells) are homogenized in a suitable buffer to release cellular components.

-

Acid Hydrolysis: Glycoconjugates are subjected to mild acid hydrolysis (e.g., 0.1 M TFA at 80°C for 1 hour) to release KDN.

-

Filtration and Centrifugation: The hydrolysate is filtered or centrifuged to remove precipitated proteins and other macromolecules.

-

Chromatographic Purification: The supernatant is subjected to a series of chromatographic steps, such as ion-exchange chromatography followed by size-exclusion chromatography, to isolate and purify KDN. Fractions are monitored using appropriate analytical techniques (e.g., HPLC with UV or fluorescence detection after derivatization).

NMR Spectroscopy Analysis

-

Sample Preparation: A purified sample of KDN (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

-

1D ¹H NMR

-

1D ¹³C NMR (with proton decoupling)

-

2D ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon connectivities.

-

-

Data Processing and Analysis: The acquired data is processed using specialized software (e.g., TopSpin, NMRPipe). Chemical shifts are referenced to an internal or external standard. Structural assignment is performed by interpreting the correlation patterns in the 2D spectra.

Mass Spectrometry Analysis

-

Sample Preparation: Purified KDN is dissolved in a suitable solvent compatible with the chosen ionization method (e.g., a mixture of water, methanol, and a small amount of volatile acid or base for ESI).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for sialic acids.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined in a full scan MS experiment.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to deduce structural information.

X-ray Crystallography

-

Crystallization: High-purity KDN is dissolved in a suitable solvent, and crystallization conditions (e.g., precipitant, temperature, pH) are screened to obtain single crystals of sufficient size and quality.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities of the diffracted X-rays are measured and processed to generate a set of structure factors.

-

Structure Solution and Refinement: The phase information is determined (e.g., through direct methods or molecular replacement), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

Signaling Pathways and Experimental Workflows

The biological functions of KDN are mediated through its incorporation into glycoconjugates, which can then participate in various cellular signaling events.

KDN Biosynthesis Pathway

KDN is synthesized from D-mannose through a series of enzymatic reactions. Understanding this pathway is crucial for developing inhibitors of KDN production.

References

Evolutionary conservation of Keto-Deoxy-Nonulonic acid production.

An In-depth Technical Guide on the Evolutionary Conservation of Keto-Deoxy-Nonulonic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), a deaminated member of the sialic acid family, represents a fascinating case of evolutionary conservation.[1] While abundantly found on glycoconjugates in lower vertebrates and certain bacteria, its presence in mammals is typically at very low levels.[1][2][3] Despite this, the biosynthetic pathway for KDN production is highly conserved throughout vertebrate phylogeny, including in humans, where it is under purifying selection.[4] This suggests a fundamental biological role beyond its function as a terminal glycan component. Current evidence posits that in mammals, KDN biosynthesis is maintained not for widespread glycosylation but as a crucial mechanism to modulate and detoxify excess physiological mannose intermediates.[4][5][6] This guide provides a comprehensive overview of KDN, its biosynthesis, the evolutionary pressures shaping its production, quantitative data on its distribution, and detailed experimental protocols for its study.

Introduction to this compound (KDN)

Sialic acids are a diverse family of nine-carbon backbone monosaccharides that typically terminate glycan chains on the surfaces of all vertebrate cells.[4] The most common forms are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[4][7] KDN, first identified in the polysialoglycoproteins of rainbow trout eggs, is a unique member of this family, distinguished by a hydroxyl group at the C-5 position instead of the N-acetyl or N-glycolyl group found in Neu5Ac and Neu5Gc, respectively.[4][7][8][9]

KDN is widely distributed across vertebrates and has been identified in bacteria and microalgae.[1][2][8][10] It is found in various glycoconjugates, including glycoproteins and glycolipids, and can be linked in all the known configurations (α2,3-, α2,4-, α2,6-, and α2,8-) reported for Neu5Ac.[1][2] However, the abundant expression of KDN-containing glycoconjugates is primarily limited to fish and amphibians.[1][2] In mammals, KDN levels are generally 2-3 orders of magnitude lower than Neu5Ac.[2]

The KDN Biosynthesis Pathway: A Conserved Mechanism

The de novo synthesis of KDN begins with mannose, distinguishing it from the Neu5Ac pathway, which starts with UDP-GlcNAc.[1][11] The persistence of this pathway in mammals, despite the low levels of conjugated KDN, points to a significant, conserved function.

The key steps in the KDN biosynthetic pathway are:

-

Phosphorylation: Mannose is phosphorylated to Mannose-6-Phosphate (Man-6-P).

-

Condensation: N-acetylneuraminate synthase (NANS) catalyzes the condensation of Man-6-P with phosphoenolpyruvate (PEP) to form KDN-9-Phosphate (KDN-9-P).[10][11]

-

Dephosphorylation: A phosphatase removes the phosphate group to yield free KDN.

-

Activation: CMP-sialic acid synthetase (CMAS) activates KDN using CTP to form the nucleotide sugar donor, CMP-KDN.[1][12][13][14]

-

Transfer: Sialyltransferases (STs) can then transfer the KDN moiety from CMP-KDN to the non-reducing ends of acceptor glycan chains on glycoproteins and glycolipids.[1][15][16]

// Nodes Mannose [label="Mannose", fillcolor="#FBBC05"]; Man6P [label="Mannose-6-Phosphate\n(Man-6-P)", fillcolor="#FBBC05"]; PEP [label="Phosphoenolpyruvate\n(PEP)", fillcolor="#FFFFFF", shape=ellipse]; KDN9P [label="KDN-9-Phosphate", fillcolor="#EA4335"]; KDN [label="Free KDN", fillcolor="#EA4335"]; CTP [label="CTP", fillcolor="#FFFFFF", shape=ellipse]; CMP_KDN [label="CMP-KDN", fillcolor="#4285F4"]; Glycan [label="Acceptor Glycan\n(on Glycoconjugate)", fillcolor="#34A853"]; KDN_Glycan [label="KDN-Glycoconjugate", fillcolor="#34A853"];

// Edges Mannose -> Man6P [label="Hexokinase"]; {Man6P, PEP} -> KDN9P [label=" N-acetylneuraminate\nSynthase (NANS)"]; KDN9P -> KDN [label=" KDN-9-P\nPhosphatase"]; {KDN, CTP} -> CMP_KDN [label=" CMP-Sialic Acid\nSynthetase (CMAS)"]; {CMP_KDN, Glycan} -> KDN_Glycan [label=" Sialyltransferase\n(ST)"]; } KDN de novo biosynthesis pathway.

Evolutionary Conservation and Enzymology

The conservation of KDN production in mammals appears to be a safeguard against mannose toxicity.[4] This is supported by studies showing that mannose ingestion in healthy volunteers leads to increased urinary KDN, and patients with end-stage renal disease (ESRD) exhibit an accumulation of serum KDN.[4][5][6]

N-acetylneuraminate Synthase (NANS)

The efficiency of KDN production in mammals was diminished by an M42T substitution in the NANS enzyme. Remarkably, a reversion to the ancestral methionine at this position occurred independently in two lineages, one of which was humans, suggesting a selective pressure to maintain this pathway's capacity.[4][6]

CMP-Sialic Acid Synthetase (CMAS)

A critical control point in sialylation is the activation of sialic acids by CMAS. There is a significant difference in substrate preference between mammalian and lower vertebrate CMAS enzymes.

-

Mammalian (Murine) CMAS: Shows a strong preference for Neu5Ac, with approximately 15 times lower activity toward KDN.[12][13]

-

Fish (Rainbow Trout) CMAS: Efficiently utilizes both KDN and Neu5Ac as substrates, reflecting the abundance of KDN-glycans in these species.[12][13][14]

This enzymatic divergence highlights how the machinery was adapted in mammals to prioritize Neu5Ac sialylation while retaining a basal capacity for KDN activation.

Quantitative Data on KDN Distribution

The following tables summarize quantitative data on KDN levels in various biological contexts, illustrating its low abundance in healthy mammalian tissues and its elevation in specific pathological and developmental states.

| Analyte | Tissue | Condition | Concentration (Free) | Concentration (Conjugated) | Total Concentration | % of Total Sialic Acid | Reference |

| KDN | Human Throat Cancer | Tumor | 1.7 µg/g | ~0.1 µg/g | 1.8 µg/g | ~2.2% | [9] |

| Neu5Ac | Human Throat Cancer | Tumor | Not specified | Not specified | 85 µg/g | ~97% | [9] |

| Neu5Gc | Human Throat Cancer | Tumor | Not specified | Not specified | 0.03 µg/g | ~0.035% | [9] |

| KDN | Human Lymph Nodes | Matched Control | 1.1 µg/g | ~0.1 µg/g | 1.2 µg/g | ~2.2% | [9] |

| Neu5Ac | Human Lymph Nodes | Matched Control | Not specified | Not specified | Not specified | ~97% | [9] |

| Neu5Gc | Human Lymph Nodes | Matched Control | Not specified | Not specified | Not specified | ~0.035% | [9] |

Table 1: Sialic Acid Levels in Human Throat Cancer and Matched Lymph Nodes.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km (min⁻¹) | Reference |

| Murine CMAS | Neu5Ac | 0.21 | 0.74 | 3.5 | [13] |

| KDN | 0.40 | 0.092 | 0.23 | [13] | |

| Trout CMAS | Neu5Ac | 0.53 | 0.36 | 0.68 | [13] |

| KDN | 0.25 | 0.28 | 1.1 | [13] |

Table 2: Kinetic Parameters of Recombinant Murine and Rainbow Trout CMP-Sialic Acid Synthetases.

Experimental Protocols

Accurate quantification and analysis of KDN require specific and sensitive methodologies. The following section details key experimental protocols.

// Nodes Sample [label="Biological Sample\n(Tissue, Cells, Fluid)", fillcolor="#FFFFFF"]; Hydrolysis [label="1. Acid Hydrolysis\n(Release of Sialic Acids)", fillcolor="#FBBC05"]; Purification [label="2. Purification\n(e.g., Anion Exchange)", fillcolor="#FBBC05"]; Derivatization [label="3. Derivatization\n(DMB Labeling)", fillcolor="#4285F4"]; Analysis [label="4. HPLC Analysis\n(Fluorescence Detection)", fillcolor="#34A853"]; Quantification [label="5. Data Analysis\n& Quantification", fillcolor="#34A853"];

// Edges Sample -> Hydrolysis; Hydrolysis -> Purification; Purification -> Derivatization; Derivatization -> Analysis; Analysis -> Quantification; } General workflow for sialic acid analysis.

Protocol for Sialic Acid Release by Acid Hydrolysis

This protocol is used to release covalently bound sialic acids from glycoconjugates.

-

Homogenization: Homogenize 20-50 mg of tissue or a cell pellet in 1.2 mL of 2 M acetic acid.[17]

-

Hydrolysis: Transfer the suspension to a microcentrifuge tube and incubate for 4 hours at 80°C.[17]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet debris.[17]

-

Supernatant Collection: Carefully transfer the supernatant containing the released sialic acids to a new tube.[17]

-

Drying: Dry the supernatant completely using a centrifugal evaporator. The dried sample can be stored at 4-6°C.[17]

-

Purification (Optional but Recommended): Re-dissolve the sample and purify using a micro-anion exchange column to separate sialic acids from neutral sugars and other contaminants.[17]

Protocol for DMB Derivatization

This pre-column derivatization method attaches a fluorescent tag (DMB) to sialic acids for sensitive detection by HPLC.[18]

-

Prepare DMB Labeling Solution:

-

In a glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.

-

Add 26 µL of 2-mercaptoethanol and mix.

-

Add 440 µL of this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix.

-

Finally, add this solution to a vial containing 0.7 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB) and mix thoroughly.

-

-

Labeling Reaction:

-

Reconstitute the dried, purified sialic acid sample in water.

-

Add 20 µL of the DMB labeling solution to the sample.

-

Incubate the mixture in the dark at 50°C for 3 hours.

-

-

Stop Reaction: Stop the reaction by adding 480 µL of water. The sample is now ready for HPLC analysis. Note: DMB-labeled samples are light-sensitive and should be analyzed promptly.

Protocol for HPLC Analysis of DMB-Labeled Sialic Acids

-

HPLC System: A standard HPLC system equipped with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

-

Column: Reversed-phase C18 column (e.g., 250 mm length, 4.6 mm diameter).[17]

-

Mobile Phase:

-

Solvent A: Acetonitrile/Methanol/Water (e.g., 8:12:80, v/v/v).

-

Solvent B: Acetonitrile.

-

-

Elution: Run a gradient elution at a flow rate of approximately 1 mL/min.[17] An example gradient could be 0-100% Solvent B over 30 minutes.

-

Injection: Inject 20-50 µL of the DMB-labeled sample.[17]

-

Quantification: Identify and quantify peaks by comparing their retention times and fluorescence signals to those of authentic KDN, Neu5Ac, and Neu5Gc standards.

Conclusion and Implications for Drug Development

The evolutionary conservation of the KDN biosynthetic pathway in mammals, despite its low utilization for glycosylation, underscores a fundamental, non-glycan-related role, likely in metabolic regulation of mannose.[4] This has several implications for researchers and drug development professionals:

-

Biomarker Potential: Elevated levels of free KDN have been reported in conditions like ESRD and certain cancers (e.g., ovarian, throat).[1][4][9] This suggests that free KDN could serve as a potential biomarker for early detection or disease monitoring.[8]

-

Inflammatory Responses: Humans possess circulating antibodies against glycans containing Neu5Gc, a non-human sialic acid. Similarly, antibodies against KDN-glycans have been found in pooled human immunoglobulins.[4][6] Pathological conditions that lead to elevated KDN levels and its potential incorporation into glycans could trigger antibody-mediated inflammatory pathologies.[4][6]

-

Therapeutic Targets: The enzymes in the KDN pathway, particularly NANS and CMAS, could be investigated as potential therapeutic targets for diseases associated with aberrant mannose metabolism.

Future research should focus on fully elucidating the regulatory mechanisms of the KDN pathway in mammals and its precise physiological and pathophysiological roles. A deeper understanding of KDN biology will open new avenues for diagnostics and therapeutic interventions.

References

- 1. KDN (deaminated neuraminic acid): dreamful past and exciting future of the newest member of the sialic acid family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The physiological characteristics and applications of sialic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis - ProQuest [proquest.com]

- 7. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of a Kdn biosynthesis pathway in the haptophyte Prymnesium parvum suggests widespread sialic acid biosynthesis among microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Molecular cloning of a unique CMP-sialic acid synthetase that effectively utilizes both deaminoneuraminic acid (KDN) and N-acetylneuraminic acid (Neu5Ac) as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of CMP-deaminoneuraminic acid (CMP-KDN) using the CTP:CMP-3-deoxynonulosonate cytidylyltransferase from rainbow trout testis. Identification and characterization of a CMP-KDN synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. waters.com [waters.com]

The function of Kdn in the context of glycobiology and sialic acid diversity.

An In-Depth Technical Guide to the Function of Kdn in Glycobiology and Sialic Acid Diversity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Member of the Sialic Acid Family

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides, typically found at the outermost termini of glycan chains on glycoproteins and glycolipids.[1] This terminal position makes them critical mediators of a vast array of biological and pathological processes, including cell-cell communication, immune responses, and pathogen interactions.[2][3] While N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) are the most studied sialic acids, a third, deaminated member, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn), has emerged as a molecule with unique properties and significant biological implications.[4][5]

First identified in the polysialoglycoprotein of rainbow trout eggs in 1986, Kdn is characterized by a hydroxyl group at the C-5 position, in place of the N-acetyl group found in Neu5Ac.[5][6] Initially thought to be confined to lower vertebrates, Kdn is now recognized as a ubiquitous, albeit often minor, component of glycoconjugates in organisms ranging from bacteria to humans.[4][7] Its expression is particularly noted to be elevated during embryonic development and in certain malignancies, suggesting crucial roles in these processes.[8][9] This guide provides a comprehensive overview of Kdn's biosynthesis, function, and analytical methodologies, highlighting its importance in the expanding landscape of sialic acid diversity.

The Biosynthesis of Kdn: A Distinct Pathway

Kdn is synthesized de novo from mannose, following a pathway that is distinct from the biosynthesis of Neu5Ac, which originates from UDP-GlcNAc.[4][10] The synthesis of the activated sugar donor, CMP-Kdn, which is required for the transfer of Kdn onto glycoconjugates, involves a series of enzymatic steps.

The key biosynthetic pathway consists of three sequential reactions[7]:

-

Phosphorylation of Mannose : A hexokinase catalyzes the phosphorylation of mannose to produce D-mannose 6-phosphate (Man-6-P).

-

Condensation : The enzyme Kdn-9-phosphate synthetase catalyzes the condensation of Man-6-P with phosphoenolpyruvate (PEP) to form Kdn-9-phosphate (Kdn-9-P). This is a key committing step in the pathway.[7]

-

Dephosphorylation : A phosphatase removes the phosphate group from Kdn-9-P to yield free Kdn.

-

Activation : Finally, CMP-Kdn synthetase activates free Kdn using CTP to form the high-energy sugar nucleotide donor, CMP-Kdn, which is then transported into the Golgi apparatus for use by sialyltransferases.[11][12]

References

- 1. Advanced Technologies in Sialic Acid and Sialoglycoconjugate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. KDN (deaminated neuraminic acid): dreamful past and exciting future of the newest member of the sialic acid family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of KDN-Gangliosides [pubmed.ncbi.nlm.nih.gov]

- 6. A naturally occurring deaminated neuraminic acid, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). Its unique occurrence at the nonreducing ends of oligosialyl chains in polysialoglycoprotein of rainbow trout eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid). Identification and characterization of a KDN-9-phosphate synthetase activity from trout testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of free deaminated sialic acid (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) in human red blood cells and its elevated expression in fetal cord red blood cells and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism Underlying Sialic Acid as an Essential Nutrient for Brain Development and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis of CMP-deaminoneuraminic acid (CMP-KDN) using the CTP:CMP-3-deoxynonulosonate cytidylyltransferase from rainbow trout testis. Identification and characterization of a CMP-KDN synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Keto-Deoxy-Nonulonic Acids by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) and other keto-deoxy-nonulonic acids (KdNs) using high-performance liquid chromatography (HPLC). The methods described herein are essential for various research and development applications, including bacterial lipopolysaccharide (LPS) analysis, glycoprotein characterization, and drug development targeting pathways involving these sugar acids.

Introduction

Keto-deoxy-nonulonic acids are a family of nine-carbon acidic monosaccharides. A prominent member, 3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo), is a crucial component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, linking the lipid A moiety to the core oligosaccharide.[1][2] The accurate quantification of Kdo can serve as a marker for endotoxin levels.[3] Other KdNs, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are sialic acids that play vital roles in biological processes and are critical quality attributes of glycoprotein biopharmaceuticals.[4]

This document outlines two primary HPLC-based methods for the quantification of Kdo and related compounds: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) following chemical derivatization. Additionally, the principles of Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful alternative are discussed.

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a robust and sensitive method for the direct analysis of underivatized carbohydrates, including Kdo and other sialic acids.[3][5] The separation is achieved based on the high pKa of the hydroxyl groups of carbohydrates, which allows for their ionization at high pH and subsequent separation on anion-exchange columns. Pulsed amperometric detection provides sensitive and specific detection of these non-chromophoric analytes.

Experimental Protocol

1. Sample Preparation (Acid Hydrolysis for LPS)

This procedure is designed to release Kdo from bacterial lipopolysaccharides.

-

1.1. Weigh approximately 2.5 mg of the LPS sample and transfer it to a 5 mL volumetric flask.[3]

-

1.2. Add 1% acetic acid solution to the flask up to the mark and mix thoroughly.[3]

-

1.3. Heat the sample at 70°C for 60 minutes.[3]

-

1.4. Evaporate the samples to dryness (approximately 5–6 hours) using a vacuum concentrator equipped with an acid trap.[3]

-

1.5. Reconstitute the dried residue in 10 mL of deionized water.[3]

-

1.6. Filter the sample using a centrifugal filter unit (e.g., 3,000 MWCO) by centrifuging for 30 minutes at 5,000 rpm. Collect the filtrate for HPAE-PAD analysis.[3]

2. HPLC Conditions

-

Instrumentation: A Dionex DX-500 Chromatography system or equivalent, equipped with a gradient pump, and a pulsed amperometric detector with a gold working electrode.[5]

-

Column: Dionex CarboPac™ PA10 or CarboPac™ PA20-Fast-4µm column.[3][5]

-

Mobile Phase A: Deionized water

-

Mobile Phase B: 1 M Sodium Acetate

-

Mobile Phase C: 200 mM Sodium Hydroxide

-

Gradient Elution (Example):

-

A specific gradient will depend on the analytes of interest and the column used. A shallow sodium acetate gradient in a sodium hydroxide solution is typically employed. For a detailed gradient program, refer to the instrument or column manufacturer's guidelines.

-

-

Flow Rate: 0.25 - 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 25 µL

-

Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate analysis.

Quantitative Data

| Parameter | Value | Reference |

| Linearity Range | 2–10,000 pmol | [5] |

| Limit of Detection (LOD) | ~1 picomole | [5] |

| Retention Time RSD | < 1% | [5] |

| Recovery | 80-90% | [3] |

Method 2: Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) after Derivatization

This method offers high sensitivity and is suitable for samples with complex matrices. It involves the chemical derivatization of the α-keto acid functionality of Kdo and KdNs with a fluorescent labeling agent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4][6] The resulting fluorescent derivatives are then separated by reversed-phase HPLC and quantified.

Experimental Protocol

1. Sample Preparation (Acid Hydrolysis for Glycoproteins)

-

1.1. To release sialic acids from glycoproteins, incubate the sample in 2 M acetic acid at 80°C for 2 hours.[4]

-

1.2. Cool the sample and neutralize with NaOH.

2. Derivatization with DMB

-

2.1. DMB Reagent Preparation: Prepare a solution containing 1.6 mg/mL DMB dihydrochloride, 4.9 mg/mL sodium sulfite, 70 µL/mL 2-mercaptoethanol, and 58 µL/mL concentrated HCl in water.[7]

-

2.2. Derivatization Reaction: Mix equal volumes (e.g., 40 µL) of the sample (or standard) and the DMB reagent in a sealed tube.[7]

-

2.3. Heat the mixture at 85°C for 45 minutes.[7]

-

2.4. Cool the reaction mixture on ice for 5 minutes.[7]

-

2.5. Dilute the solution fivefold with 65 mM NaOH aqueous solution before injection to ensure a single peak for the derivatized keto acids.[7]

3. HPLC Conditions

-

Instrumentation: An HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in water

-

Gradient Elution (Example):

-

0-20 min: 10-30% A

-

20-25 min: 30-10% A

-

25-30 min: 10% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection (Fluorescence):

-

Excitation Wavelength: 373 nm

-

Emission Wavelength: 448 nm

-

Quantitative Data

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.3-5.4 nM | [7] |

| Limit of Quantification (LOQ) | 4.2-18 nM | [7] |

| Linearity | Excellent correlation coefficients (r² > 0.99) are typically achieved. | [9][10] |

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11][12] This method is ideal for the analysis of Kdo and KdNs in highly complex biological matrices due to its ability to provide structural information and high specificity, which can reduce the need for complete chromatographic separation.[11][13]

Key Advantages of LC-MS:

-

High Sensitivity: Capable of detecting analytes at nanomolar to picomolar concentrations.[11][14]

-

High Selectivity: The mass spectrometer can selectively detect ions of a specific mass-to-charge ratio, minimizing interferences.[13]

-

Structural Information: MS/MS can provide fragmentation patterns that aid in the structural elucidation and confirmation of analytes.

While a detailed LC-MS protocol is beyond the scope of this document, the sample preparation methods described above (acid hydrolysis and derivatization, although not always necessary for MS) can be adapted for LC-MS analysis.

Visualizing the Workflow

Caption: General experimental workflow for Kdo/KdN quantification.

Signaling Pathways and Logical Relationships

The quantification of Kdo is often a critical step in understanding the biosynthesis of LPS, a key component of the outer membrane of Gram-negative bacteria.

Caption: Simplified Kdo pathway in LPS biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. waters.com [waters.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cmro.in [cmro.in]

- 12. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]

- 14. openaccesspub.org [openaccesspub.org]

Mass Spectrometry Analysis for the Characterization of Keto-Deoxy-Nonulonic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-deoxy-D-glycero-D-galacto-non-2-ulosonic acid, commonly known as Keto-Deoxy-Nonulonic acid (KDN), using mass spectrometry. KDN is a deaminated sialic acid found in a range of biological systems, from bacteria to humans, and has been implicated as a potential biomarker in developmental processes and diseases such as cancer.[1][2] Accurate and robust analytical methods are therefore crucial for elucidating its biological functions and exploring its potential clinical applications.

Introduction to KDN Analysis by Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the characterization and quantification of KDN in complex biological matrices.[3][4] The inherent challenges in analyzing sialic acids, such as their lability, can be overcome with appropriate sample preparation and analytical techniques. This guide outlines protocols for sample extraction, LC-MS/MS analysis, and data interpretation for KDN.

Molecular Profile of KDN:

| Property | Value |

| Molecular Formula | C9H16O9 |

| Molecular Weight | 268.22 g/mol |

| Monoisotopic Mass | 268.07943208 Da |

Source: PubChem CID 13991616[5]

Experimental Protocols

Sample Preparation from Biological Matrices

The following protocol is a general guideline for the extraction of free KDN from tissues and biofluids. Optimization may be required depending on the specific sample type.

Materials:

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS): Isotopically labeled sialic acid (e.g., Neu5Ac-D-1,2,3-13C3)

-

Centrifuge tubes

-

Homogenizer (for tissue samples)

-

Centrifuge

Protocol:

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue) and store them at -80°C until analysis to minimize degradation.

-

Internal Standard Spiking: Thaw samples on ice. Add a known concentration of the internal standard to each sample to correct for variability during sample processing and analysis.

-

Protein Precipitation (for liquid samples): For plasma or serum samples, add 3 volumes of ice-cold methanol or acetonitrile. Vortex thoroughly to precipitate proteins.

-

Tissue Homogenization: For tissue samples, weigh the tissue and add 3 volumes of ice-cold methanol. Homogenize the tissue until a uniform suspension is achieved.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

-